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Compound of Interest
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Compound Name: o
aci

Cat. No.: B181107

An In-depth Technical Guide to 1-Fluorocyclopropanecarboxylic Acid: Chemical Properties
and Structure

For Researchers, Scientists, and Drug Development
Professionals

Introduction

1-Fluorocyclopropanecarboxylic acid is a synthetically valuable compound characterized by
a strained cyclopropane ring bearing both a fluorine atom and a carboxylic acid group on the
same carbon. This unique structural arrangement imparts distinct chemical properties that
make it an important building block in medicinal chemistry and materials science. It is
recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients,
including fungicidal agents and fluoroquinolone antibiotics.[1][2][3] The presence of the fluorine
atom can significantly influence the molecule's acidity, lipophilicity, and metabolic stability,
making it a desirable moiety in drug design.

Molecular Structure

The structure of 1-Fluorocyclopropanecarboxylic acid consists of a three-membered carbon
ring where one carbon atom is substituted with both a fluorine atom and a carboxyl group.

e Molecular Formula: CaHsFO2[4]
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Molecular Weight: 104.08 g/mol [4][5][6]

SMILES: C1(F)(C(0)=0)CC1[4]

InChl: InChl=1S/C4H5F02/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)[4]

InChiKey: NDCPERCVXDYEFU-UHFFFAOYSA-N[4]

Detailed structural parameters such as precise bond lengths and angles are typically
determined through advanced analytical techniques like X-ray crystallography or computational
modeling.

Physicochemical Properties

The physical and chemical properties of 1-Fluorocyclopropanecarboxylic acid are
summarized in the table below. These properties are crucial for its handling, reaction setup,
and integration into synthetic pathways.

Property Value Source(s)
) White to almost white powder
Physical Form [4][7]
or crystal.
Melting Point 63-67 °C [4][7]
Boiling Point 120-125 °C (at 100 Torr) 41071
_ 1.36 £ 0.1 g/cm? (at 20 °C, 760
Density [4][7]
Torr)
pKa 2.61 £ 0.20 (Predicted) [4107]
Flash Point 56.6 £ 22.6 °C [4107]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural
elucidation of 1-Fluorocyclopropanecarboxylic acid.

e H NMR (400 MHz, CDCls): & 1.49-1.45 (m, 4H)[4]
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The proton NMR spectrum shows a multiplet between 1.45 and 1.49 ppm, which corresponds
to the four protons on the cyclopropane ring.[4] Carboxylic acid protons typically appear as a
broad singlet much further downfield (around 12 &), though this can vary with concentration
and solvent.[8]

Infrared (IR) spectroscopy would be expected to show characteristic absorptions for the O-H
bond of the carboxyl group as a very broad peak from 2500 to 3300 cm~?, and a C=0 bond
absorption between 1710 and 1760 cm~1.[8]

Experimental Protocols & Methodologies
Synthesis of 1-Fluorocyclopropanecarboxylic Acid

A common laboratory-scale synthesis involves the haloform reaction of 1-(1-
fluorocyclopropyl)ethanone.[4][7]

General Procedure:[4]

o Preparation of Reagent: Bromine (14.8 g, 93 mmol) is added slowly to a solution of sodium
hydroxide (12.36 g, 300 mmol) in water (50 mL) while maintaining the temperature below 10
°C.

e Reaction: 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is added to the solution from
step 1. The reaction mixture is then cooled to below 0 °C and subsequently stirred at room
temperature for one hour.

e Quenching: Sodium metabisulfite is added to the mixture until the solution becomes
colorless, quenching the excess bromine.

o Work-up: Ethyl acetate (50 mL) is added. The aqueous phase is separated and then acidified
to a pH of 2 using 2 M hydrochloric acid.

o Extraction: The acidified aqueous phase is extracted three times with ethyl acetate (3 x 50
mL).

 Purification: The combined organic phases are dried over anhydrous sodium sulfate and
concentrated under reduced pressure to yield 1-Fluorocyclopropanecarboxylic acid as a
white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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